Product packaging for Diisodecyl adipate(Cat. No.:CAS No. 27178-16-1)

Diisodecyl adipate

Cat. No.: B167166
CAS No.: 27178-16-1
M. Wt: 426.7 g/mol
InChI Key: YKGYQYOQRGPFTO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of DIDA as a Chemical Compound

Diisodecyl adipate (B1204190) is synthesized through the esterification reaction of adipic acid and isodecyl alcohol atamanchemicals.comthegoodscentscompany.comscbt.comtraquisa.com. This chemical process yields a clear, almost colorless liquid atamanchemicals.comthegoodscentscompany.com. As an adipate-based plasticizer, DIDA's evolution is closely tied to the broader history of plasticizer development, especially in the context of finding alternatives to phthalate (B1215562) plasticizers nih.govresearchgate.netgreenchemistryandcommerce.orgsu.seeuropa.eu. The search for safer and more environmentally friendly alternatives to compounds like di-2-ethylhexyl phthalate (DEHP) and diisononyl phthalate (DINP) has propelled DIDA into a more prominent research focus nih.govresearchgate.netgreenchemistryandcommerce.orgsu.se. While adipate plasticizers have been known for decades, with literature dating back to the mid-20th century, the emphasis on DIDA as an "emerging/alternative plasticizer" has intensified more recently due to regulatory shifts and increased environmental awareness nih.govresearchgate.netepa.gov. The compound's molecular formula is CHO, with a molecular weight of approximately 426.67 g/mol atamanchemicals.comscbt.comfishersci.cauni.lunih.govsigmaaldrich.comalfa-chemistry.comnist.govcanada.ca.

Significance and Role of DIDA in Contemporary Chemical Science and Technology

DIDA holds significant importance in contemporary chemical science and technology, primarily due to its efficacy as a plasticizer. It is particularly valued for its ability to impart excellent low-temperature flexibility and good permanence to polymers, especially polyvinyl chloride (PVC) atamanchemicals.comthegoodscentscompany.comtraquisa.comalfa-chemistry.comchemicalbook.com. Its inherent resistance to extraction and cold further enhances its utility in demanding applications traquisa.com. DIDA also functions as an internal lubricant, which aids in improving the processing of polymeric materials during manufacturing traquisa.com. It is often incorporated into plasticizer blends to optimize performance across a wide range of temperatures and to achieve specific material properties atamanchemicals.comthegoodscentscompany.comtraquisa.com.

Key applications and roles of DIDA in various technological sectors include:

Polymer Modification: Used in the development of biodegradable films, particularly those incorporating thermoplastic starch and poly(lactic acid) atamanchemicals.comalfa-chemistry.comchemicalbook.com. It is also employed in the preparation of cellulose (B213188) triacetate-based films for optical devices atamanchemicals.comalfa-chemistry.comchemicalbook.com.

Electrochemical Applications: DIDA can be blended with PVC to form polymeric membranes suitable for use in electrodes for electrochemical systems atamanchemicals.comalfa-chemistry.comchemicalbook.com.

Adhesives and Sealants: It serves as a component in various adhesive and sealant formulations atamanchemicals.comthegoodscentscompany.comtraquisa.com.

Synthetic Rubber Processing: DIDA is utilized in the synthetic rubber industry to maintain flexibility at low temperatures in products such as films, construction elements, and outdoor adhesives traquisa.com.

Lubricants: In the lubricants sector, DIDA is appreciated for providing a high viscosity index, excellent lubricity properties at low temperatures, and high oxidation stability at elevated temperatures traquisa.comgoogleapis.comhallstarindustrial.com. Its properties allow formulators to broaden the usable temperature range of their products hallstarindustrial.com.

Coatings: Research has demonstrated DIDA's role in hybrid films applied to tinplate, where it contributes to increasing layer thickness and providing flexibility to the polymeric matrix, thereby enhancing electrochemical performance and protective properties researchgate.netresearchgate.net.

The physical and chemical properties that underpin DIDA's diverse applications are summarized in the following table:

Table 1: Key Physical and Chemical Properties of Diisodecyl Adipate (DIDA)

PropertyValueSource
Molecular FormulaCHO atamanchemicals.comscbt.comfishersci.cauni.lunih.govsigmaaldrich.comalfa-chemistry.comnist.govcanada.ca
Molecular Weight426.67 - 426.7 g/mol atamanchemicals.comscbt.comfishersci.cauni.lunih.govsigmaaldrich.comalfa-chemistry.comnist.govcanada.ca
CAS Number27178-16-1 atamanchemicals.comthegoodscentscompany.comscbt.comeuropa.eufishersci.casigmaaldrich.comalfa-chemistry.comnist.govcanada.ca
PubChem CID33733 atamanchemicals.comthegoodscentscompany.comfishersci.cauni.lunih.gov
AppearanceClear, almost colorless liquid atamanchemicals.comthegoodscentscompany.comalfa-chemistry.com
Pour Point~-54°C to -75°C atamanchemicals.comthegoodscentscompany.comtraquisa.com
Melting Point-75.00 °C thegoodscentscompany.com thegoodscentscompany.com
Boiling Point240°C @ 4.00 mm Hg thegoodscentscompany.com, 282°C alfa-chemistry.com, ≈ 385°C traquisa.com thegoodscentscompany.comtraquisa.comalfa-chemistry.com
Flash Point (closed cup)189.7°C (373°F) thegoodscentscompany.comalfa-chemistry.com, 221°C (429.8°F) traquisa.comsigmaaldrich.com thegoodscentscompany.comtraquisa.comsigmaaldrich.comalfa-chemistry.com
Density (at 20-25°C)0.916 - 0.924 g/mL (g/cm³) thegoodscentscompany.comtraquisa.comsigmaaldrich.comalfa-chemistry.com
Viscosity (at 20°C)23 - 27 cp traquisa.com
Viscosity (at 40°C)13.7 cs alfa-chemistry.com, 15 cst hallstarindustrial.com alfa-chemistry.comhallstarindustrial.com
Viscosity Index148 traquisa.comhallstarindustrial.com
Refractive Index (at 20-25°C)1.45100 - 1.45500 thegoodscentscompany.com, 1.452 sigmaaldrich.com, 1.450 - 1.453 traquisa.com thegoodscentscompany.comtraquisa.comsigmaaldrich.com
Solubility in Water5.149e-006 mg/L @ 25 °C (est) thegoodscentscompany.com, >0.1 g/L traquisa.com thegoodscentscompany.comtraquisa.com
LogP (o/w)9.809 (est) thegoodscentscompany.com thegoodscentscompany.com

Overview of DIDA Research Landscape and Key Academic Trajectories

The academic research landscape surrounding DIDA is characterized by several key trajectories, largely driven by its industrial relevance and the ongoing need for advanced material properties. A significant portion of research focuses on DIDA's role as an alternative plasticizer, particularly in response to the regulatory actions against certain phthalate plasticizers nih.govresearchgate.netgreenchemistryandcommerce.orgsu.se. This includes studies evaluating its performance in various polymer matrices, such as PVC, and its compatibility with other materials like cellulose acetate (B1210297) butyrate, ethyl cellulose, nitrocellulose, polychloroprene, and polyvinyl butyral atamanchemicals.comthegoodscentscompany.com.

Investigations into DIDA's physical and chemical properties are a continuous area of academic inquiry, aiming to understand how these properties contribute to its functional benefits, such as low-temperature flexibility, permanence, and thermal stability atamanchemicals.comthegoodscentscompany.comtraquisa.comhallstarindustrial.com. Comparative studies are also prevalent, contrasting DIDA with other adipates (e.g., bis(2-ethylhexyl) adipate (DEHA), dioctyl adipate (DOA), diisobutyl adipate (DIBA)) and other classes of plasticizers to identify optimal blends and applications traquisa.comnih.govsu.secanada.caresearchgate.netresearchgate.netcanada.ca.

Furthermore, academic research explores the synthesis methods of DIDA, including efforts to develop more environmentally benign and economically viable production routes, potentially utilizing renewable raw materials googleapis.comgoogle.com. Its application in specialized fields like lubricants and hydraulic fluids is also a subject of research, focusing on its high viscosity index and stability at varying temperatures traquisa.comgoogleapis.comhallstarindustrial.com. Recent studies have also explored DIDA's incorporation into sol-gel derived hybrid films for coating applications, demonstrating its ability to enhance film thickness and flexibility on substrates like tinplate researchgate.netresearchgate.net.

Current Research Gaps and Future Directions in DIDA Studies

Despite its widespread use and the existing body of knowledge, several research gaps and future directions for DIDA studies remain. A critical gap highlighted in recent reviews is the limited availability of comprehensive, peer-reviewed data on the environmental impact and chronic toxicity of DIDA, a common issue for many "emerging plasticizers" nih.govresearchgate.netrsc.org. While some studies have used analogues like DEHA to infer potential health effects, specific long-term toxicity and carcinogenicity studies for DIDA itself are scarce canada.cacanada.ca.

Future research needs to address:

Environmental Fate and Exposure: There is a significant need for more comprehensive data on DIDA's environmental distribution, potential for bioaccumulation, and human exposure pathways nih.govresearchgate.netresearchgate.netrsc.orgdiva-portal.org. Understanding its behavior in various environmental media is crucial for a complete risk assessment.

Metabolism and Kinetics: For alternative plasticizers, including DIDA, there is a severe lack of information regarding their metabolism and kinetics in vivo, particularly in humans diva-portal.org. This deficiency impedes the establishment of reliable links between external exposure and internal concentrations, which is vital for accurate exposure and risk assessments diva-portal.org.

Long-term Performance and Degradation: While DIDA exhibits good permanence and resistance to heat and light, more detailed long-term studies on its degradation pathways and stability in diverse application environments under various stressors would be beneficial.

Sustainable Production: Continued academic efforts are needed to explore and optimize sustainable synthesis methods for DIDA, potentially leveraging renewable raw materials to enhance its economic viability and environmental profile googleapis.comgoogle.com.

Novel Applications and Material Science: Further exploration of DIDA's utility in advanced materials and novel technological applications, beyond its traditional roles, could uncover new avenues for its use. This includes its integration into smart materials, composites, or specialized functional coatings, where its unique properties could be leveraged.

The lack of extensive peer-reviewed data on the toxicological and environmental profiles of many emerging plasticizers, including DIDA, underscores the need for increased research and timely regulatory action to prevent potential global contamination and health risks rsc.org. This will enable a more scientifically robust approach to ensure the development and use of safer chemicals in the future rsc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O4 B167166 Diisodecyl adipate CAS No. 27178-16-1

Properties

IUPAC Name

bis(8-methylnonyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGYQYOQRGPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274202
Record name Bis(8-methylnonyl) hexanedioate
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Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Pellets or Large Crystals
Record name Hexanedioic acid, 1,6-diisodecyl ester
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CAS No.

27178-16-1, 142-53-0
Record name Diisodecyl adipate
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Record name Hexanedioic acid, 1,6-diisodecyl ester
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Record name Diisodecyl adipate
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Record name DIISODECYL ADIPATE
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Synthesis and Derivatization Methodologies of Diisodecyl Adipate

Esterification Processes for DIDA Production

The production of DIDA largely relies on the esterification of adipic acid with isodecyl alcohol. atamanchemicals.comtraquisa.comspecialchem.com This process typically involves controlled conditions to ensure the desired product purity and yield. specialchem.com

Classical Esterification Routes (e.g., Adipic Acid and Isodecyl Alcohol)

Adipic Acid + 2 Isodecyl Alcohol → Diisodecyl Adipate (B1204190) + 2 H₂O

After the esterification is complete, the crude mixture undergoes purification steps, such as distillation or filtration, to remove unreacted starting materials and impurities, yielding a high-purity diester. specialchem.com

Catalytic Systems in DIDA Synthesis

The esterification process for DIDA synthesis often employs catalysts to enhance reaction rates and efficiency. Common catalysts include strong inorganic acids like sulfuric acid or p-toluenesulfonic acid. specialchem.com Additionally, metal-containing esterification catalysts have been developed, with suitable options including compounds of tin, titanium, and zirconium. google.com These metal catalysts can be used as finely divided metals or, more advantageously, in the form of their salts, oxides, or soluble organic compounds. google.com

For instance, titanic acid isopropyl ester, titanic acid tetra-isobutyl ester, titanic acid tetra-n-butyl, or stannous oxide have been cited as effective catalysts for DIDA synthesis. google.com These catalysts facilitate the reaction under specific temperature and pressure conditions, leading to the formation of crude DIDA products. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for achieving enhanced yield and purity of DIDA. Factors such as temperature, pressure, catalyst type and concentration, and reactant stoichiometry play significant roles. For example, in a specific method, esterification is carried out at temperatures between 240-260 °C and pressures of 60-120 KPa under a nitrogen-sealed condition for 3-4 hours. google.com The reaction is considered complete when the acid value of the reactants falls below 0.2 mg KOH/g. google.com

Further purification steps, such as neutralization, water-washing, and adsorption filtration, are employed to refine the crude DIDA. google.com For instance, activated carbon can be added to the refined crude ester at a concentration of 2‰ of the ester amount, followed by filtration to remove activated carbon and impurities, resulting in a product with an ester content of ≥99.5 wt.%. google.com

The following table summarizes typical reaction parameters and their impact on DIDA synthesis:

ParameterTypical Range/ValueImpact on SynthesisSource
Temperature240-260 °CDrives off water byproduct, facilitates reaction. google.com google.com
Pressure60-120 KPaInfluences reaction kinetics and phase behavior. google.com google.com
Reaction Time3-4 hours (at specified conditions)Sufficient time for complete esterification. google.com google.com
Catalyst TypeTitanium or Tin-based catalystsAccelerates reaction rate, improves efficiency. google.comgoogle.com google.comgoogle.com
Catalyst Concentration0.01-1.0% by weightOptimal range for efficiency without significant disadvantages from higher amounts. google.com google.com
Acid Value (End Point)< 0.2 mg KOH/gIndicates completion of esterification, high conversion. google.com google.com
Purification StepsNeutralization, Water-washing, Adsorption FiltrationRemoves unreacted materials and impurities, enhances purity. specialchem.comgoogle.com specialchem.comgoogle.com

Advanced Synthetic Approaches and Green Chemistry Principles

The chemical industry is increasingly focused on sustainable and cost-efficient solutions, moving beyond mere process optimization to embrace novel apparatuses and approaches, including green chemistry principles and process intensification. aidic.itfrontiersin.org

Novel Catalysts and Sustainable Synthesis Strategies

The development of novel catalysts is a key aspect of sustainable synthesis strategies for plasticizers like DIDA. The aim is to achieve high catalytic efficiency, environmental friendliness, energy saving, and recyclability. rsc.org While the provided search results specifically highlight titanium adipate as a novel catalyst for the synthesis of diisooctyl adipate (DOA) from industrial by-products, demonstrating high ester exchange rates and environmental benefits rsc.org, similar principles are sought for DIDA synthesis. The use of solid acid catalysts, for instance, can significantly reduce corrosion problems in esterification processes, contributing to greener production. gst-chem.com

The concept of "green production" emphasizes not only the inherent hazards of a compound but also its production methods, including feedstock sourcing and synthesis. mdpi.com This involves applying green chemistry principles to the synthesis of plasticizers, aiming for reduced waste, lower energy consumption, and the use of less hazardous chemicals. mdpi.comacs.org

Process Intensification and Continuous Flow Synthesis of DIDA

Process intensification (PI) and continuous flow synthesis represent significant advancements in chemical manufacturing, offering advantages over traditional batch reactors. aidic.itfrontiersin.org These technologies improve heat and mass transfer, leading to enhanced conversion, safety, and reproducibility. frontiersin.orgunito.it

Micro process technology and flow chemistry have driven continuous chemical manufacture by considerably improving mass and heat transfer through the miniaturization of flow dimensions. aidic.it This "transport intensification" can lead to higher selectivity and lower solvent loads, reducing separation requirements and equipment sizes. aidic.it While specific details on continuous flow synthesis for DIDA are not extensively detailed in the provided search results, the general principles of process intensification, such as the use of continuous flow reactors, are highly relevant for the sustainable production of bulk chemicals and fine chemicals. frontiersin.orgunito.it These methods aim to reduce reaction times, energy consumption, and waste generation, aligning with green chemistry objectives. frontiersin.orgdtu.dk

Derivatization and Modification of DIDA for Specialized Applications

The utility of diisodecyl adipate (DIDA) extends beyond its direct application as a primary plasticizer, encompassing its derivatization and integration into complex material systems to achieve specialized performance characteristics. While direct structural modifications of the DIDA molecule itself for novel functionalities are less frequently reported as a standalone research area, its chemical reactivity and compatibility enable its strategic incorporation into and modification of polymer matrices and hybrid systems.

Structural Modifications and Functionalization

This compound is an ester, and its chemical structure contains ester linkages and alkyl chains, which contribute to its plasticizing efficacy. Although extensive literature on the direct structural modification or functionalization of the DIDA molecule to create new compounds is limited, its inherent chemical properties allow for its involvement in broader derivatization processes within material formulations. For instance, DIDA's chemical structure includes a hydroxyl group, which can undergo reactions with inorganic acids, such as sulfuric or hydrochloric acid, leading to the production of water vapor atamanchemicals.com. More significantly, DIDA has been observed to react with compounds like diethyl succinate (B1194679) to form polymeric matrices, indicating its potential to participate in polymerization or cross-linking reactions to build larger, more complex structures atamanchemicals.com. This participation represents a form of derivatization where DIDA contributes to the formation of a modified polymeric system rather than being a standalone modified molecule. The concept of "structural modification" is often applied to other plasticizers or base materials to enhance or replace the properties typically imparted by DIDA, highlighting its established benchmark performance researchgate.net.

Copolymerization and Blend Formulations with DIDA

This compound is widely utilized in various copolymerization and blend formulations, primarily as a plasticizer, to impart desirable mechanical and processing properties to polymeric materials. Its compatibility with a range of polymers allows for the creation of formulations tailored for specific applications.

Plasticizer Blends DIDA is a crucial component in plasticizer blends, particularly for flexible polyvinyl chloride (PVC) applications. It is known for its ability to enhance low-temperature flexibility, reduce volatility, and improve resistance to extraction by soaps and detergents in PVC formulations traquisa.comvaltris.comhallstarindustrial.com. DIDA exhibits good compatibility with several polymers, including PVC, cellulose (B213188) acetate (B1210297) butyrate, ethyl cellulose, nitrocellulose, polychloroprene, and polyvinyl butyral atamanchemicals.comhallstarindustrial.comulprospector.com. In the PVC and synthetic rubber processing industries, DIDA acts as an internal lubricant, thereby improving manufacturing processes atamanchemicals.comtraquisa.com. Research on PVC blends containing DIDA, along with other plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and dibutyl phthalate (DBP), has demonstrated its capacity to suppress the β-transition in slightly plasticized PVC, shifting it to lower temperatures. The effectiveness of plasticizers in PVC is generally correlated with a decrease in their glass transition temperature (Tg) akjournals.com.

Biodegradable Polymer Blends DIDA also plays a significant role in the development of biodegradable films, particularly those incorporating thermoplastic starch (TPS) and poly(lactic acid) (PLA) atamanchemicals.com. In blends of PLA and TPS, this compound (often referred to as DIA in this context) has been shown to be an effective plasticizer. Its inclusion substantially reduces the glass transition temperature of PLA and increases the mobility of PLA polymer chains, which in turn leads to improved mechanical properties of the resulting films researchgate.netresearchgate.net. Studies have indicated that sheets plasticized with DIDA, owing to its higher molecular weight, exhibit superior mechanical and barrier properties, including enhanced elongation at break, tensile strength, and Young's modulus, alongside reduced water vapor permeability, when compared to sheets plasticized with diethyl adipate (DEA) researchgate.netscielo.brscielo.brresearchgate.net. Morphological analyses, such as those performed using confocal laser microscopy and scanning electron microscopy, have revealed that while starch and PLA may remain immiscible, the plasticizer phase separation is not observed, suggesting an adequate concentration of DIDA within the blend. Different proportions of PLA and TPS, along with the choice of plasticizer, result in varied morphological structures (e.g., dispersed or co-continuous), which profoundly influence the final mechanical and barrier properties researchgate.netscielo.brscielo.brresearchgate.net.

DIDA's application extends to the preparation of cellulose triacetate-based films for optical device fabrication atamanchemicals.com. Furthermore, DIDA can be blended with PVC to produce polymeric membranes for electrochemical applications, showcasing its versatility in functional material design atamanchemicals.com.

Table 1: Key Properties of this compound (DIDA)

PropertyValue
Molecular FormulaCHO
Molecular Weight426.67 – 426.7 g/mol
AppearanceClear, almost colorless liquid
Density at 20 °C0.919 – 0.924 g/cm³
Viscosity at 20 °C23 – 27 cP
Pour Point~ -54 °C
Boiling Point≈ 385 °C
Flash Point221 °C
Solubility in water>0.1 g/L

Table 2: Comparative Effectiveness of Adipate Esters in PLA/TPS Sheets

PlasticizerMolecular Weight ( g/mol )Effect on Mechanical Properties (Elongation, Tensile Strength, Young's Modulus)Effect on Barrier Properties (Water Vapor Permeability)
This compound (DIA/DIDA)426.67Improved (higher)Reduced
Diethyl Adipate (DEA)202.25Less effective compared to DIDASlightly increased

Hybrid Material Systems Incorporating DIDA

Sol-Gel Hybrid Films DIDA has been successfully incorporated into sol-gel hybrid films, particularly in studies evaluating its impact on coatings applied to tinplate scispace.comresearchgate.net. Siloxane hybrid films, by nature, tend to be fragile and possess low mechanical strength due to their vitreous properties. The introduction of DIDA as a plasticizer in these formulations is a strategic modification aimed at increasing the layer thickness of uniform and homogeneous hybrid films while simultaneously providing crucial flexibility to the polymeric matrix researchgate.net. Research findings indicate that hybrid films containing DIDA exhibit superior electrochemical performance compared to uncoated tinplate researchgate.net. The presence of DIDA, with its specific chain characteristics, contributes to improving the system's flexibility. However, it has been noted that excessively high concentrations of DIDA within these hybrid films can lead to the formation of cracks, despite potentially increasing film thickness researchgate.net.

Analytical Methodologies for Diisodecyl Adipate Characterization and Detection

Chromatographic Techniques for DIDA Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of Diisodecyl adipate (B1204190) (DIDA) in various matrices. These methods are crucial for quality control in industrial applications and for monitoring its presence in environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for DIDA Quantification and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of DIDA. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for identifying and quantifying DIDA, even in complex mixtures. The structural similarities among different adipates and other plasticizers necessitate high-resolution chromatographic separation, for which GC-MS is well-suited.

The development and validation of robust GC-MS methods are critical for the accurate determination of DIDA in a variety of materials. ucl.ac.uk These methods are tailored to the specific matrix, which can range from polymeric materials and consumer products to environmental samples.

A typical GC-MS method for adipate plasticizers involves several key steps:

Sample Preparation: This often includes solvent extraction to isolate DIDA from the sample matrix. For instance, in the analysis of plasticizers in ham sausage migrated from packaging film, the sample pretreatment involved liquid extraction, solvent evaporation, and reconstitution before and after solid-phase extraction (SPE). guidechem.com Similarly, for medical infusion sets, solvent extraction with polymer dissolution is employed. nih.gov

Chromatographic Separation: A capillary column, such as a DB-5MS, is commonly used to separate the components of the extract. The temperature of the injector and the oven temperature program are optimized to achieve good resolution between DIDA and other compounds. nih.gov

Mass Spectrometric Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full-scan mode for identification purposes.

Method validation ensures that the analytical procedure is fit for its intended purpose. ucl.ac.uk Key validation parameters include linearity, accuracy, precision, and the limits of detection and quantification. For a range of adipate plasticizers, including those structurally similar to DIDA, GC-MS methods have demonstrated excellent linearity with correlation coefficients greater than 0.998 over concentration ranges relevant to migration studies (e.g., 5 to 1000 ng/g). guidechem.com Accuracy and precision are also rigorously evaluated, with average intraday and interday recoveries typically falling within acceptable ranges. guidechem.com

Table 1: Validation Parameters for a GC-MS Method for Adipate Plasticizers in Ham Sausage guidechem.com

ParameterResult
Linearity (Correlation Coefficient) > 0.998
Concentration Range 5 - 1000 ng/g
Extraction Efficiency (SPE) 85.7% - 106%
Average Intraday Recovery 85.4% - 114.6%
Intraday Precision (%CV) 2.5% - 11.3%
Average Interday Recovery 83.6% - 118.5%
Interday Precision (%CV) 2.8% - 15.6%

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified. For adipate plasticizers, GC-MS methods have achieved detection limits in the low nanogram per milliliter (ng/mL) range. For example, a validated method for adipates in human serum reported detection limits in the range of 0.7–4.5 ng/mL. researchgate.net In another study focusing on medical infusion sets, the limits of quantification for various plasticizers, including a related compound diisodecyl phthalate (B1215562), were in the range of 54.1 to 76.3 ng/g using GC-MS/MS. nih.gov

Several strategies can be employed to enhance the sensitivity of GC-MS analysis for DIDA:

Large-Volume Injection: Techniques like programmed thermal vaporizing (PTV) inlets allow for the injection of larger sample volumes, which can lower the minimum detectable limits. PTV can enhance sensitivity by one to two orders of magnitude compared to conventional splitless injection. chromatographyonline.com

Tandem Mass Spectrometry (GC-MS/MS): The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode significantly improves selectivity and sensitivity by reducing background noise and chemical interferences. nih.govchromatographyonline.com This is particularly beneficial for complex matrices.

Solid-Phase Extraction (SPE): SPE can be used as a pre-concentration step during sample preparation to enrich the analyte of interest, thereby improving detection limits. researchgate.netmdpi.com

Derivatization: Although not always necessary for DIDA, chemical derivatization can be used to improve the chromatographic properties and increase the detector response for certain analytes. researchgate.netmdpi.com

Table 2: Comparison of Injection Techniques for Sensitivity Enhancement in GC-MS chromatographyonline.com

Injection TechniqueTypical Concentration RangeSensitivity Enhancement
Splitless Injection 100 - 2500 ng/mL-
Programmed Thermal Vaporizing (PTV) 2.5 - 500 ng/mL1-2 orders of magnitude

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach to GC-MS for the analysis of DIDA and other adipates. It is particularly useful for analytes that are thermally labile or have low volatility. The development of LC-MS/MS methods has provided fast, sensitive, and accurate solutions for the analysis of plasticizers. s4science.at

A typical LC-MS/MS method for plasticizers involves a simple extraction procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. s4science.atsciex.com The use of electrospray ionization (ESI) in positive mode is common. sciex.com For a range of phthalates, including the structurally similar diisodecyl phthalate, LC-MS/MS methods have achieved limits of detection of at least 1 ng/mL. sciex.com

Online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (online-SPE-HPLC-MS/MS) has been successfully applied to the determination of urinary metabolites of di(2-ethylhexyl) adipate (DEHA), a related compound. researchgate.net This demonstrates the potential of LC-MS for the analysis of DIDA and its metabolites in biological matrices, offering high throughput and reduced sample handling.

Size Exclusion Chromatography (SEC) for Polymeric Systems Containing DIDA

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight distribution of polymers. paint.org It separates molecules based on their size in solution, with larger molecules eluting before smaller ones. paint.orgpaint.org This technique is particularly relevant for analyzing polymeric systems where DIDA is used as a plasticizer.

SEC can be used to study the effect of DIDA on the molecular weight distribution of a polymer. It is also a crucial tool for analyzing the migration of low-molecular-weight (LMW) components of plasticizers from polymeric materials, such as those used in food packaging. wiley.com

A significant challenge in the analysis of polyadipates by SEC is their heterogeneous nature, which makes it difficult to define a precise molecular weight cut-off for regulatory purposes (e.g., components with a molecular mass lower than 1000 Da). wiley.com To address this, methods have been developed that use an evaporative light scattering detector (ELSD) with a linearization technique to improve the accuracy of quantification. This involves correcting the non-linear response of the ELSD to provide a more accurate measurement of the LMW fraction of the polyadipate. wiley.com

Spectroscopic Characterization of DIDA and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and identification of Diisodecyl adipate.

Infrared (IR) spectroscopy provides information about the functional groups present in the DIDA molecule. The IR spectrum of DIDA exhibits characteristic absorption bands corresponding to the ester carbonyl group (C=O stretch) and the C-O stretching vibrations, which are indicative of the ester functionality.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of DIDA shows distinct signals for the different types of protons in the isodecyl and adipate moieties, allowing for the confirmation of the structure.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule, further confirming the structure of DIDA.

Spectroscopic data for this compound is available in public databases such as PubChem and ChemicalBook. nih.govchemicalbook.com

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
Infrared (IR) Spectroscopy Characteristic C=O and C-O stretching vibrations of the ester group. nih.govchemicalbook.com
¹H NMR Spectroscopy Signals corresponding to the protons of the isodecyl and adipate groups. nih.gov
¹³C NMR Spectroscopy Resonances for the carbon atoms of the ester, methylene (B1212753), and methyl groups. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the structural elucidation of DIDA by identifying its key functional groups. The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its bonds. In the case of DIDA, the most prominent absorption bands are associated with the ester functional group and the long aliphatic chains.

The analysis of DIDA's FTIR spectrum reveals characteristic peaks that confirm its molecular structure. The most significant of these is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration of the ester, which typically appears around 1735 cm⁻¹. Additionally, the spectrum is dominated by bands resulting from the stretching and bending vibrations of the C-H bonds within the isodecyl alkyl chains. Asymmetric and symmetric stretching vibrations of CH₂ and CH₃ groups are observed in the 2800-3000 cm⁻¹ region. The presence of two distinct C-O stretching bands further confirms the ester linkage. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound (DIDA)

Wave Number (cm⁻¹) Functional Group Vibration Mode
~2959 CH₃ Asymmetric Stretching
~2931 CH₂ Asymmetric Stretching
~2860 CH₂ / CH₃ Symmetric Stretching
~1735 C=O Stretching
~1460 CH₂ / CH₃ Bending (Scissoring/Asymmetric)
~1380 CH₃ Bending (Symmetric)
~1250 - 1000 C-O Two distinct stretching bands

Data compiled from typical values for long-chain aliphatic esters. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for unambiguous confirmation of its molecular structure. Both ¹H NMR and ¹³C NMR are utilized to map the connectivity and chemical environment of each atom in the molecule. nih.gov

In the ¹H NMR spectrum of DIDA, signals are observed in distinct regions corresponding to the different types of protons. The protons on the carbons adjacent to the ester oxygen (α-protons of the isodecyl group) are deshielded and appear downfield, typically in the 3.5-4.5 ppm range. The protons on the carbons adjacent to the carbonyl group (α-protons of the adipate backbone) resonate at approximately 2.0-2.5 ppm. The numerous methylene (CH₂) and methyl (CH₃) protons of the long, branched isodecyl chains produce a complex set of overlapping signals in the upfield region (approx. 0.8-1.6 ppm).

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (170-185 ppm). libretexts.org The carbons bonded to the ester oxygen are also found downfield (50-90 ppm), while the carbons of the aliphatic chains appear in the upfield region (10-40 ppm). libretexts.orgpdx.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (DIDA)

Structural Unit Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - 170 - 185
-O-C H₂- 3.5 - 4.5 50 - 90
O=C-C H₂- 2.0 - 2.5 35 - 40
Internal -C H₂- (Adipate) ~1.6 20 - 30
Isodecyl Chain (-C H₂-, -C H-) 1.0 - 1.6 20 - 40
Isodecyl Chain (-C H₃) 0.8 - 0.9 10 - 20

Values are typical ranges for aliphatic esters and may vary based on solvent and instrument parameters. libretexts.orgpdx.edu

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is a quantitative analytical technique based on the absorption of light by a molecule, as described by the Beer-Lambert law. libretexts.orgrepligen.com This method is most effective for compounds containing chromophores—functional groups that absorb light in the UV-visible range (200-800 nm).

This compound, as a saturated aliphatic ester, lacks extensive conjugated systems or strong chromophores. Its structure allows for weak electronic transitions, specifically the n→π* transition associated with the non-bonding electrons of the carbonyl oxygen. This absorption is typically very weak and occurs at a low wavelength, around 207 nm.

Due to this low molar absorptivity and the location of its absorption maximum in the far-UV region, direct quantitative analysis of DIDA in complex matrices using UV-Visible spectroscopy is challenging. libretexts.org Solvents and other matrix components often absorb in the same region, leading to significant interference. Therefore, while the principles of quantitative analysis via UV-Vis are well-established, its practical application for DIDA is limited and generally confined to the analysis of pure or highly concentrated samples where matrix interference is minimal. For trace analysis, it is not the preferred method without prior derivatization to introduce a strong chromophore into the molecule.

Advanced Analytical Techniques for DIDA in Complex Matrices

The detection and quantification of DIDA in complex samples such as environmental media, food products, or biological fluids require sophisticated sample preparation techniques and powerful analytical instrumentation to overcome matrix interference and achieve low detection limits.

QuEChERS Method for Sample Preparation and Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely adopted for the analysis of analytes in complex matrices. quechers.eu Originally developed for pesticide residue analysis in food, its principles are readily applicable to the extraction of plasticizers like DIDA. The procedure involves a two-step process: solvent extraction and partitioning, followed by dispersive solid-phase extraction (dSPE) for cleanup. teledynetekmar.comsepscience.com

The general workflow for extracting DIDA from a solid or semi-solid matrix (e.g., food, soil) is as follows:

Homogenization and Extraction: A weighed portion of the homogenized sample is placed in a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent, and the tube is shaken vigorously to ensure thorough mixing and extraction of DIDA from the sample matrix. teledynetekmar.com

Salting-Out/Partitioning: A mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added. quechers.eu The MgSO₄ absorbs excess water, while the salts induce a phase separation between the aqueous sample layer and the acetonitrile layer containing the extracted DIDA. The sample is then centrifuged to complete the separation.

Dispersive SPE (dSPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a second tube containing a sorbent material and anhydrous MgSO₄. sepscience.com For plasticizer analysis, Primary Secondary Amine (PSA) sorbent is often used to remove interfering compounds like organic acids and sugars. For samples with high lipid content, a C18 sorbent may also be included. The tube is shaken and centrifuged, and the final purified extract is collected for analysis by a suitable instrumental technique like GC-MS or LC-MS.

Table 3: Typical Steps of the QuEChERS Method for DIDA Extraction

Step Procedure Purpose
1 Homogenize sample and weigh into a centrifuge tube. Ensure sample is representative.
2 Add acetonitrile and shake. Extract DIDA from the matrix into the solvent.
3 Add MgSO₄ and NaCl salts and shake. Induce phase separation ("salting out") and remove water.
4 Centrifuge. Complete the separation of the organic and aqueous layers.
5 Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and MgSO₄. Prepare for cleanup.
6 Shake and centrifuge. Remove matrix interferences (e.g., fatty acids, sugars).
7 Collect the final extract. The purified sample is ready for instrumental analysis.

Procedure adapted from standard QuEChERS methodologies. quechers.euteledynetekmar.comsepscience.com

Hyphenated Techniques and Multi-Dimensional Chromatography

To achieve the high sensitivity and selectivity required for analyzing DIDA in complex samples, chromatographic separation is "hyphenated" with powerful detection methods, most commonly mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile compounds like DIDA. nih.govnih.gov After extraction and cleanup, the sample is injected into the gas chromatograph, where DIDA is separated from other components based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a highly specific identifier for DIDA, while the signal intensity allows for precise quantification. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool, especially for samples that are not amenable to GC without derivatization or for analyzing DIDA alongside less volatile compounds. nih.gov The sample is separated via high-performance liquid chromatography (HPLC), and the eluent is introduced into the mass spectrometer. LC-MS/MS offers excellent selectivity by monitoring specific precursor-to-product ion transitions, significantly reducing background noise and improving detection limits in challenging matrices. nih.gov

Multi-Dimensional Chromatography (e.g., comprehensive two-dimensional LC, LC×LC) offers enhanced separation power for exceptionally complex samples. wikipedia.orgjordilabs.com In this approach, the sample passes through two different columns with orthogonal (different) separation mechanisms. wikipedia.org For instance, a first-dimension separation might be based on polarity, while the second dimension separates based on size (Size Exclusion Chromatography). This technique dramatically increases peak capacity, allowing for the resolution of DIDA from co-eluting matrix components that would otherwise interfere with quantification in a single-dimension separation. chemistryworld.com

Environmental Monitoring and Biomonitoring Sample Preparation

The preparation of environmental and biological samples is a critical step that precedes instrumental analysis, aiming to isolate and concentrate DIDA while removing interfering substances.

For Environmental Monitoring , such as the analysis of DIDA in water samples, preparation often involves pre-concentration steps to achieve the necessary detection limits. A common approach is Solid-Phase Extraction (SPE) . A large volume of water is passed through a cartridge containing a solid sorbent (e.g., C18) that retains DIDA and other organic compounds. After loading, the cartridge is washed to remove salts and polar interferences, and then the retained DIDA is eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and provides a cleaner sample for analysis. Sample collection must be done in appropriate containers (e.g., glass) to avoid contamination, and samples are typically kept cool during transport and storage to prevent degradation. researchgate.netdes.qld.gov.au

For Biomonitoring , urine is a common matrix for assessing human exposure to plasticizers. Since DIDA is metabolized in the body, analysis often targets both the parent compound and its metabolites. Urine sample preparation is typically simpler than for other biological matrices due to its lower protein and lipid content. usask.ca A common procedure involves:

Dilution: The urine sample is diluted with water or a buffer.

Enzymatic Hydrolysis: Metabolites are often excreted as glucuronide or sulfate conjugates. To measure the total amount of a metabolite, an enzyme like β-glucuronidase is added to cleave these conjugates and release the free metabolite.

Protein Precipitation/Cleanup: Although urine has low protein content, a cleanup step may be necessary. This can be achieved by adding an organic solvent like acetonitrile or methanol, followed by centrifugation to pellet any precipitated proteins. creative-proteomics.com

Extraction: If further concentration is needed, SPE or liquid-liquid extraction may be employed. The final extract is then analyzed, typically by LC-MS/MS. usask.cacreative-proteomics.comresearchgate.net

Table of Compound Names

Compound Name Abbreviation
This compound DIDA
Magnesium sulfate MgSO₄
Sodium chloride NaCl
Acetonitrile -
Methanol -

Environmental Fate and Ecotoxicology of Diisodecyl Adipate

Biodegradation and Biotransformation Pathways of DIDA

Enzymatic Hydrolysis and Metabolite Formation

Diisodecyl adipate (B1204190) is expected to undergo initial metabolism primarily through enzymatic hydrolysis canada.ca. This process leads to the release of hexanedioic acid (a C6 dicarboxylic acid) and isodecyl alcohol canada.ca. Incomplete enzymatic hydrolysis may also result in the formation of monoesters, which can be further metabolized into the dicarboxylic acid and the corresponding alcohol canada.ca. Predictive models, such as the OECD QSAR Toolbox and TIMES, have identified hexanedioic acid monoisodecyl ester, hexanedioic acid, and isodecyl alcohol as potential metabolites of DIDA canada.ca.

Degradation Kinetics and Environmental Factors Influencing Degradation

Information specifically on the degradation kinetics of diisodecyl adipate is limited in the provided search results. However, general principles of plasticizer degradation suggest that environmental factors play a significant role. For similar adipates and phthalates, biodegradation can follow first-order kinetics scielo.br. For instance, diisooctyl adipate (DIOA) was shown to be degraded by pure bacterial and fungal cultures over 1 to 4-week incubation periods in shake flask experiments nih.gov. Diethyl phthalate (B1215562) (DEP), another plasticizer, biodegraded rapidly in soil with a half-life of 0.75 days at 20°C researchgate.net. In contrast, di(2-ethylhexyl) phthalate (DEHP) was recalcitrant in soil due to poor bioavailability, with only 10% degraded by 70 days at 20°C researchgate.net.

Environmental conditions such as temperature, pH, and the presence of microbial communities are known to influence the degradation of polymer-based materials and their additives researchgate.netwhiterose.ac.uk. While specific data for DIDA's degradation kinetics under varying environmental conditions are not extensively detailed, studies on other plasticizers indicate that factors like microbial activity are critical scielo.br.

Ecotoxicity Assessment of DIDA on Environmental Organisms

The ecological risk of DIDA is characterized using approaches like the ecological risk classification of organic substances (ERC), which considers hazard metrics such as mode of action, chemical reactivity, and bioavailability, alongside potential exposure in aquatic and terrestrial environments canada.ca.

Aquatic Ecotoxicity (Fish, Invertebrates, Algae)

Specific acute and chronic ecotoxicity data for this compound on aquatic organisms (fish, invertebrates, algae) are not explicitly detailed in the provided search results. However, the ECHA registration dossier for this compound indicates that ecotoxicological information, including short-term and long-term toxicity to fish, aquatic invertebrates, and algae, is typically assessed europa.eu. For other plasticizers, such as di(2-ethylhexyl) adipate (DEHA), acute toxicity to algae has been observed at or below its water solubility level, and it is considered very toxic to crustaceans, with a maximum acceptable toxicant concentration (MATC) for Daphnia magna reproduction ranging from 0.035 to 0.052 mg/L in a 21-day flow-through test mst.dk.

Terrestrial Ecotoxicity (Soil Organisms, Plants)

Information on the terrestrial ecotoxicity of this compound (DIDA) is limited in the provided search results. The ECHA dossier mentions that toxicity to soil macroorganisms, terrestrial arthropods, terrestrial plants, and soil microorganisms are endpoints typically evaluated for environmental fate and ecotoxicological information europa.eu. For comparative context, di(2-ethylhexyl) phthalate (DEHP) has shown no negative impact on the soil ecosystem, even at high concentrations, due to poor bioavailability researchgate.net. However, diethyl phthalate (DEP) at higher concentrations (e.g., >1 mg/g) has been shown to reduce bacterial numbers in soil due to membrane disruption researchgate.net. Adipates and phthalates, due to their hydrophobic and lipophilic characteristics, tend to accumulate in soils scielo.br.

Comparative Ecotoxicity with Other Plasticizers and Adipates

This compound (DIDA) is part of the adipate family of plasticizers, which also includes bis-2-ethylhexyl adipate (DEHA), diisononyl adipate (DINA), and diisobutyl adipate (DIBA) nih.gov. Adipate plasticizers are known for their low viscosity and good performance at lower temperatures in PVC applications sci-hub.senih.govsu.se.

Comparative ecotoxicity data for DIDA specifically against a broad range of other plasticizers is limited in the provided results. However, a review highlights that many emerging plasticizers, including some adipates, show potential for toxicity in aquatic species nih.govrsc.org. For instance, bis-2-ethylhexyl adipate (DEHA) has shown potential to cause toxicity in aquatic species nih.gov. Diisobutyl adipate (DIBA) has been found to be embryotoxic and disrupt thyroid hormone activity in fish, leading to increased mortality, abnormal development, growth inhibition, and reduced swimming performance at certain concentrations nih.gov.

Environmental Risk Assessment Methodologies for DIDA

The environmental risk assessment of this compound (DIDA) involves a structured approach that integrates information on both its inherent hazardous properties and the likelihood of environmental exposure. A prominent methodology employed for such assessments is the Ecological Risk Classification of Organic Substances (ERC), which utilizes multiple metrics for hazard and exposure, incorporating a weighted consideration of various lines of evidence to classify environmental risk canada.cacanada.ca.

Hazard Identification and Exposure Characterization

Hazard Identification Hazard identification for DIDA focuses on understanding its intrinsic properties that could lead to adverse environmental effects. This compound is characterized by low water solubility and low vapor pressure, which influence its distribution in environmental compartments canada.cacanada.ca. Despite these properties, DIDA has been classified as having a moderate hazard potential. This classification is based on its reactive mode of action and its potential to cause adverse effects in aquatic food webs, attributed to its bioaccumulation potential canada.cacanada.ca.

Exposure Characterization Exposure characterization involves identifying how DIDA enters the environment and its potential concentrations in various media. DIDA's release into the environment can occur from industrial uses, such as in processing aids, the production of articles, and as an intermediate in manufacturing processes atamanchemicals.comeuropa.eu. It is also released from consumer products, including washing and cleaning products, polishes, waxes, plant protection products, and personal care items like deodorants, hair care, and skin care products canada.cacanada.cathegoodscentscompany.comatamanchemicals.com.

Risk Characterization and Weight-of-Evidence Approaches

Risk Characterization Risk characterization for DIDA integrates the identified hazards with the estimated exposure levels to determine the potential for environmental harm. The Ecological Risk Classification (ERC) approach employs a risk matrix to assign a level of potential concern (low, moderate, or high) based on the substance's hazard and exposure profiles canada.cacanada.ca. Based on this analysis, this compound is considered unlikely to cause ecological harm canada.cacanada.ca. The comprehensive screening assessment concluded that there is a low risk of harm to the environment from DIDA, indicating that it does not meet the criteria under the Canadian Environmental Protection Act (CEPA) for causing immediate or long-term harmful effects on the environment or its biological diversity canada.cacanada.ca.

Modeling and Predictive Tools for Environmental Fate and Effects (e.g., QSAR)

Modeling and Predictive Tools Environmental fate and effects of DIDA are often predicted using various modeling and predictive tools, particularly when empirical data are limited. Mass-balance models are utilized to predict the distribution, degradation, and transport of DIDA in different environmental compartments, contributing to the completion of substance hazard and exposure profiles canada.ca. For instance, the Variable Volume Water Mode – Point Source Calculator (VVWM-PSC) has been used to model DIDA concentrations in surface water and sediment, aiding in exposure assessment epa.gov.

Quantitative Structure-Activity Relationships (QSAR) Quantitative Structure-Activity Relationships (QSARs) are crucial predictive tools that establish mathematical relationships between the chemical structure of a substance and its physicochemical properties or biological activities. These models are employed to predict environmental effects and fill data gaps where empirical data are scarce lu.se. For DIDA, the OECD QSAR Toolbox can be used to identify structural alerts and generate predictive data canada.cacanada.ca. KOWWIN, a fragment-based QSAR model, is specifically used to estimate the octanol-water partition coefficient (log KOW), which serves as a key indicator for the bioaccumulation potential of organic substances umweltbundesamt.de. QSAR-predicted data for various ecotoxicological endpoints, such as toxicity to arthropods, chordates, and algae, can be incorporated into Life Cycle Impact Assessments (LCIA) to provide a rapid initial prioritization among a large set of substances lu.se. Furthermore, a read-across approach, where data from structurally similar analogues (e.g., Di-(2-ethylhexl) adipate, DEHA) are used to infer properties for DIDA, is applied, especially in human health assessments, and the underlying principles can be extended to environmental effects when direct data is unavailable canada.cacanada.ca.

Data Table: Key Environmental Properties and Risk Assessment Outcomes for this compound

The following table summarizes key environmental properties and risk assessment outcomes for this compound, based on available screening assessments. This data is intended to be presented in an interactive format in a complete article.

Property/Assessment AspectValue/OutcomeSource
Physical-Chemical Properties
Water SolubilityLow canada.cacanada.ca
Vapor PressureLow canada.cacanada.ca
Hazard Identification
Hazard Potential (ERC)Moderate (due to reactive mode of action & bioaccumulation potential) canada.cacanada.ca
Aquatic Toxicity (Fish, Invertebrates, Algae)No acute or chronic toxicity up to water solubility limit epa.gov
Oral LD50 (Rat)20,500 mg/kg thegoodscentscompany.com
Exposure Characterization
Exposure Potential (ERC)High (due to high overall persistence & large use volume) canada.cacanada.ca
Main Environmental PathwayRelease to surface water, deposition to sediment epa.gov
Environmental DetectionNot detected in air, water, sediment, sludge, biota (Swedish assessment) canada.ca
Risk Characterization
Overall Ecological HarmUnlikely to cause ecological harm canada.cacanada.ca
Environmental Risk (CEPA)Low risk; does not meet criteria for harmful effects canada.cacanada.ca

Toxicology and Human Health Risk Assessment of Diisodecyl Adipate

Toxicological Endpoints and Adverse Health Effects

Repeated Dose and Subchronic Toxicity

Studies on repeated dose toxicity for diisodecyl adipate (B1204190) (DIDA) itself are limited, with evaluations often relying on data from analogous compounds like diisononyl adipate (DINA) wikipedia.orgwikidata.org. Short-term oral studies in rats administered 1000 mg/kg body weight/day of DIDA for 14 days showed no significant clinical signs, nor adverse effects on hematological parameters, urinalysis, or gross pathology wikipedia.org.

For diisononyl adipate (DINA), 13-week subchronic dietary studies have been conducted in both rats and beagle dogs wikidata.orgthegoodscentscompany.com. In rats, DINA was administered in the diet at levels of 0, 50, 150, or 500 mg/kg-day thegoodscentscompany.com. A non-adverse increase in relative kidney weight was observed at 500 mg/kg-day, but without effects on kidney histology, absolute kidney weight, clinical chemistry, or urinalysis thegoodscentscompany.com. The No Observed Adverse Effect Level (NOAEL) for this study was determined to be 500 mg/kg-day, which was the highest dose tested wikipedia.orgwikidata.orgthegoodscentscompany.com.

In beagle dogs, DINA was given in the diet for 13 weeks at concentrations of 0, 0.3, 1.0, and 3.0%, with the high dose escalated to 6.0% at week 9 thegoodscentscompany.com. Adverse effects in the high-dose group included decreased body weight, reduced food consumption, increased liver weight, elevated enzyme levels, liver and kidney discoloration, and histopathological changes in the liver and kidneys wikipedia.org. The NOAEL in the dog study was approximately 274 mg/kg-day (1% in the diet) wikipedia.orgwikidata.orgthegoodscentscompany.com. These studies generally indicate low repeated-dose toxicity via the oral route for DINA, with target organs for adverse effects identified as the liver and kidney at higher doses thegoodscentscompany.com.

Table 1: Summary of Repeated Dose and Subchronic Toxicity Studies

CompoundSpeciesDurationRouteNOAEL (mg/kg-day)Key Findings at LOAEL/Highest DoseCitation
DIDARat14 daysOral1000 (highest dose tested)No significant clinical signs or adverse effects on hematology, urinalysis, or gross pathology wikipedia.org. wikipedia.org
DINARat13 weeksOral500 (highest dose tested)Non-adverse increase in relative kidney weight; no other effects wikipedia.orgwikidata.orgthegoodscentscompany.com. wikipedia.orgwikidata.orgthegoodscentscompany.com
DINADog13 weeksOral~274Decreased body weight, food consumption, increased liver weight, elevated enzyme levels, liver/kidney discoloration, histopathological changes wikipedia.orgwikidata.orgthegoodscentscompany.com. wikipedia.orgwikidata.orgthegoodscentscompany.com

Developmental and Reproductive Toxicity

Direct reproductive and developmental toxicity studies for diisodecyl adipate (DIDA) have not been identified wikipedia.orgthegoodscentscompany.com. Therefore, assessments in this area often rely on read-across data from structurally similar analogues, particularly di-(2-ethylhexyl) adipate (DEHA) wikipedia.orgthegoodscentscompany.com.

For DEHA, developmental toxicity has been observed in rats thegoodscentscompany.com. In a study where pregnant rats received DEHA via oral gavage, a dose-dependent increase in postnatal death was observed at doses ≥400 mg/kg body weight/day wikipedia.orgthegoodscentscompany.com. The NOAEL for developmental effects in this study was determined to be 200 mg/kg body weight/day wikipedia.orgthegoodscentscompany.com. Other effects noted at higher doses (800 mg/kg body weight/day) included a prolonged gestation period and decreased maternal body weight gain wikipedia.orgthegoodscentscompany.com.

Regarding reproductive toxicity, no reproductive studies were found specifically for DINA thegoodscentscompany.com. However, for DEHA, a NOAEL of 1080 mg/kg body weight/day was identified for fertility endpoints, indicating that fertility was not affected at this dose thegoodscentscompany.com. Some studies on DEHA have reported effects on female fertility indices, such as follicular atresia, follicular cysts, and reduced corpora lutea, as well as increased pre- and post-implantation loss thegoodscentscompany.com. However, no overt effects on the male reproductive system were observed in male rats exposed to DEHA thegoodscentscompany.com.

Table 2: Summary of Developmental and Reproductive Toxicity (Read-across from DEHA)

EndpointSpeciesDose Range (mg/kg-day)NOAEL (mg/kg-day)LOAEL (mg/kg-day)Key Findings at LOAELCitation
Developmental ToxicityRat0, 200, 400, 800200400Increased postnatal death wikipedia.orgthegoodscentscompany.com. wikipedia.orgthegoodscentscompany.com
Maternal ToxicityRat0, 200, 400, 800400800Prolonged gestation, decreased maternal body weight gain wikipedia.orgthegoodscentscompany.com. wikipedia.orgthegoodscentscompany.com
FertilityRatUp to 10801080N/ANo effects on male or female fertility wikidata.orgthegoodscentscompany.com. wikidata.orgthegoodscentscompany.com
Impact on Gestation and Offspring Development

As discussed under developmental toxicity, studies with the analogue DEHA indicate an impact on gestation and offspring development wikipedia.orgthegoodscentscompany.com. Exposure to DEHA at 800 mg/kg body weight/day resulted in a prolonged gestation period and a permanent decrease in offspring body weight thegoodscentscompany.com. A dose-related increase in postnatal death was also observed at doses of 400 mg/kg body weight/day and higher wikipedia.orgthegoodscentscompany.com. The developmental NOAEL for DEHA, based on these observations, was 200 mg/kg body weight/day wikipedia.orgthegoodscentscompany.com.

Evaluation of Potential Endocrine Disrupting Properties

There is no direct information available regarding the endocrine-disrupting properties of this compound (DIDA) nih.gov. However, its analogue, di-(2-ethylhexyl) adipate (DEHA), has been evaluated. DEHA was found to be negative for estrogen receptor, androgen receptor, thyroid, and steroidogenic bioactivity based on ToxCast™ Endocrine Receptor Model and various EDSP21 assays thegoodscentscompany.com. While some in vitro studies have associated DEHA with endocrine-disrupting properties, the in vivo data suggest a lack of antiandrogenic effects similar to those of di(2-ethylhexyl) phthalate (B1215562) thegoodscentscompany.com.

Genotoxicity and Mutagenicity Assessments

This compound (DIDA) has been subjected to in vitro genotoxicity assessments wikipedia.orgthegoodscentscompany.com. In bacterial reverse mutation assays (Ames test) using Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, DIDA was consistently found to be non-mutagenic at various concentrations, both in the presence and absence of exogenous metabolic activation wikipedia.orgthegoodscentscompany.comthegoodscentscompany.comnih.govuni.lu.

Furthermore, in mammalian gene mutation assays using L5178Y mouse lymphoma cells, DIDA was also negative for mutagenic activity thegoodscentscompany.com. While one study reported a general increase in mutant frequency in mouse lymphoma L5178Y cells in the absence of metabolic activation, these increases did not meet the evaluation criteria for a reproducible two-fold increase, suggesting that DIDA is not likely to be genotoxic in in vitro systems wikipedia.orgthegoodscentscompany.com.

For the analogue diisononyl adipate (DINA), genotoxic potential was evaluated in a battery of in vitro tests, including the Salmonella/mammalian microsome mutagenicity assay and the mouse lymphoma TK +/- assay tcichemicals.com. DINA did not exhibit any evidence of mutagenic potential in these assays tcichemicals.com. Similarly, di-(2-ethylhexyl) adipate (DEHA) has shown negative results in in vitro genotoxicity studies for mutations, unscheduled DNA synthesis, and DNA interactions in bacterial and mammalian systems, as well as in in vivo genotoxicity studies (two mouse micronucleus assays).

Table 3: Summary of Genotoxicity and Mutagenicity Assessments

CompoundTest TypeTest SystemMetabolic ActivationResultCitation
DIDABacterial Reverse MutationSalmonella typhimurium (TA98, TA100, TA1535, TA1537, TA1538, TA102)With and WithoutNegative wikipedia.orgthegoodscentscompany.comthegoodscentscompany.comnih.govuni.lu
DIDAMammalian Gene MutationMouse lymphoma L5178Y cellsWith and WithoutNegative wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com
DINABacterial Reverse MutationSalmonella typhimuriumWith and WithoutNegative thegoodscentscompany.comtcichemicals.com
DINAMammalian Gene MutationMouse lymphoma TK +/- assayNot specifiedNegative tcichemicals.com
DEHAIn vitro GenotoxicityBacterial and Mammalian systemsNot specifiedNegative
DEHAIn vivo GenotoxicityMouse micronucleus assaysNot applicableNegative

Carcinogenicity Studies and Potential for Tumorigenesis

For the analogue di-(2-ethylhexyl) adipate (DEHA), carcinogenicity has been evaluated in mice and rats. There was no evidence of carcinogenicity in rats. However, there was evidence of liver cancer in female mice (significant incidence) and male mice (less significant) at high concentrations (3222 mg/kg for females and 2659 mg/kg for males). The International Agency for Research on Cancer (IARC) classifies DEHA as a Group 3 substance ("not classifiable as to its carcinogenicity to humans") wikipedia.orgthegoodscentscompany.com. The United States Environmental Protection Agency (US EPA) has classified DEHA as a Class C substance ("possible human carcinogen") due to the absence of human data and the increased incidence of liver tumors in female mice wikipedia.org.

Human Health Risk Characterization and Management

Regulatory Science and Policy Implications for DIDA Use

The regulatory landscape surrounding this compound (DIDA) reflects its widespread use and the ongoing assessment of its potential human health impacts. In the European Economic Area, DIDA is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation, with annual manufacturing and import volumes ranging from 1,000 to less than 10,000 tonnes. atamanchemicals.com Its applications are diverse, encompassing consumer products, articles, professional uses, formulation/re-packing, and industrial manufacturing. atamanchemicals.com

While DIDA is listed in REACH registrations as a substance that "may damage fertility or the unborn child" according to company classifications to the European Chemicals Agency (ECHA), it is not currently subject to authorization under REACH Annex XIV or restriction under Annex XVII. atamanchemicals.comthewercs.com This indicates that while potential hazards are acknowledged, specific widespread bans or stringent authorization requirements for its use across all applications are not currently in place under REACH.

Globally, DIDA demonstrates compliance with several key chemical inventories and regulations:

Regulatory Body/InventoryStatus for DIDA
TSCA (USA)Complies thewercs.comtraquisa.com
DSL/NDSL (Canada)Complies thewercs.comtraquisa.com
EINECS/ELINCS (EU)Complies thewercs.com
ENCS (Japan)Complies thewercs.com
IECSC (China)Complies thewercs.com

In the United States, DIDA adheres to specific Food and Drug Administration (FDA) regulations, including 21 CFR 175.105 for adhesives and 21 CFR 177.2600 for rubber. traquisa.comfda.gov

In Canada, DIDA was identified as a priority for assessment under the Canadian Environmental Protection Act, 1999 (CEPA). canada.ca While no manufacturing of DIDA above the 100 kg reporting threshold was reported in Canada in 2011, imports ranged from 1,000,000 to 10,000,000 kg for uses such as plasticizers in electrical cables, processing aids, and ingredients in lubricants and greases. canada.ca It is also found as a non-medicinal ingredient in natural health products. canada.ca The Canadian screening assessment concluded that while current exposure levels for the general population are not a concern, DIDA is considered to have a health effect of concern due to its potential for developmental toxicity, based on read-across data from the analogue di-(2-ethylhexyl) adipate (DEHA). canada.cacanada.ca This highlights a proactive approach to risk assessment, considering potential effects even at current non-concerning exposure levels.

Comparative Risk Assessments with Alternative Plasticizers

The regulatory pressures and health concerns associated with traditional phthalate plasticizers have spurred extensive research into alternative compounds. su.se this compound (DIDA) is part of a broader class of adipate plasticizers, which are among the many alternatives developed to replace phthalates. atamanchemicals.comsu.se These alternatives encompass a diverse range of chemical classes, including benzoates, citrates, cyclohexane (B81311) dicarboxylic acids, epoxidized vegetable oils, glycerol (B35011) acetylated esters, phosphate (B84403) esters, sebacates, terephthalates, and trimellitates. su.se

In comparative assessments, adipate plasticizers, including DIDA, are recognized for their ability to impart good technical performance, particularly excellent low-temperature flexibility, in polyvinyl chloride (PVC) applications, often attributed to their lower viscosities compared to many phthalate esters (PEs). traquisa.comsu.se

However, the risk assessment of alternative plasticizers often involves a comparative approach, considering their physicochemical properties and potential for human exposure and environmental impact. DIDA is characterized as one of the more hydrophobic substances, a property it shares with several phthalates such as bis(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), diisodecyl phthalate (DIDP), and bis(2-propylheptyl) phthalate (DPHP). su.se Other alternatives, such as glycerides, castor oil-mono, hydrogenated, acetates (COMGHA), or tris-2-ethylhexyl trimellitate (TOTM), may exhibit similar lipophilicity but possess lower log KAW values. su.se

A critical aspect of comparative risk assessment involves evaluating the potential for bioaccumulation. While many alternative plasticizers are generally considered to have favorable toxicological properties, leading to a low risk for humans, some, including adipates, cyclohexane dicarboxylic acids, phosphate esters, sebacates, and terephthalates, have logKow values comparable to phthalate plasticizers. diva-portal.orgnih.govresearchgate.net This similarity in logKow values suggests a potential for bioaccumulation and, consequently, potential health and environmental consequences. nih.govresearchgate.net

For instance, DIDA is noted to have a higher molecular weight than di-(2-ethylhexyl) adipate (DEHA), which contributes to its lower volatility and increased resistance to light and heat. traquisa.com This difference in properties can influence their environmental fate and potential for migration from products.

Despite the increasing use of some alternative plasticizers as traditional PEs are phased out, a significant knowledge gap persists regarding their comprehensive toxicological profiles and environmental impacts, particularly in peer-reviewed literature. diva-portal.orgnih.govresearchgate.net This has led to discussions about whether the substitution of phthalates with certain alternatives might represent a "regrettable substitution" if the long-term safety and environmental profiles of the alternatives are not fully understood. nih.govresearchgate.net The Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) guidelines for benefit-risk assessment in medical devices also emphasize the comparative nature of risk assessment for alternatives, including DIDA, in the context of substances classified as carcinogenic, mutagenic, or toxic to reproduction (CMR) or endocrine-disrupting (ED). europa.eu

Table: Comparative Physicochemical Properties of Select Plasticizers

Plasticizer (Class)Log KOW Range (Estimated) su.senih.govresearchgate.netViscosity (relative to PEs) su.sePrimary Use Consideration
This compound (DIDA) (Adipate)>8 (high hydrophobicity) canada.caLower (compared to PEs) su.seLow-temperature performance, permanence atamanchemicals.comtraquisa.com
Bis(2-ethylhexyl) adipate (DEHA) (Adipate)8.94 diva-portal.orgLower (compared to PEs) su.seAnalogue for DIDA in assessments canada.cacanada.ca
Diisononyl phthalate (DINP) (Phthalate)7.5-10.4 (general phthalates) nih.govHigher (compared to adipates) su.seCommon DEHP substitute wikipedia.org
Diisodecyl phthalate (DIDP) (Phthalate)7.5-10.4 (general phthalates) nih.govHigher (compared to adipates) su.seCommon DEHP substitute wikipedia.org
Bis(2-ethylhexyl) phthalate (DEHP) (Phthalate)7.5-10.4 (general phthalates) nih.govHigher (compared to adipates) su.seWidely used, regulated wikipedia.org
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)10 nih.gov-Non-phthalate alternative wikipedia.org
Di-(2-ethylhexyl) terephthalate (B1205515) (DEHT) (Terephthalate)8.4 nih.gov-Non-phthalate alternative wikipedia.org

Applications and Performance of Diisodecyl Adipate in Advanced Materials Science

DIDA as a Plasticizer in Polymer Science and Engineering

Diisodecyl adipate (B1204190) functions as a monomeric primary plasticizer, primarily valued for its ability to impart exceptional flexibility, especially at low temperatures traquisa.com. Its inclusion in polymer formulations enhances processing by acting as an internal lubricant atamanchemicals.comtraquisa.com. DIDA exhibits good permanence and low volatility, making it resistant to extraction and cold conditions atamanchemicals.comtraquisa.comulprospector.com. Furthermore, it contributes to superior mechanical properties in the final product, including high resistance to tensile stress traquisa.com. With a higher molecular weight compared to dioctyl adipate (DOA), DIDA demonstrates reduced volatility and improved resistance to light and heat traquisa.com.

Applications in Polyvinyl Chloride (PVC) Formulations

DIDA is extensively utilized in the polyvinyl chloride (PVC) processing industry atamanchemicals.comtraquisa.comfornarolipolymers.comguidechem.com. It is particularly suitable for general-purpose films and low-viscosity plastisols atamanchemicals.comulprospector.com. In PVC applications, DIDA is crucial for maintaining flexibility at low temperatures in various products such as films, construction elements, and outdoor adhesives atamanchemicals.comtraquisa.com. It can serve as a primary plasticizer for flexible PVC when extreme low-temperature cold flexibility is a critical requirement or for indirect food contact applications atamanchemicals.com. The addition of adipate plasticizers like DIDA to PVC reduces the rigidity of the polymer chains, facilitating their movement and resulting in a more flexible and pliable PVC material polymeradd.co.th. This characteristic makes adipate plasticizers preferred in applications where low migration rates and consistent flexibility in cold environments are essential polymeradd.co.th. DIDA is also employed in PVC resins, both in suspension and emulsion, for the manufacturing of diverse products including cables, hoses, films, medical devices, compounds, and profiles fornarolipolymers.com. Moreover, DIDA can be blended with PVC to form polymeric membranes, which find utility in electrochemical applications atamanchemicals.comchemicalbook.com.

Compatibility and Synergistic Effects with Other Polymeric Systems

DIDA demonstrates excellent compatibility and often contributes to synergistic effects when used in blends with other polymeric systems and plasticizers. It is known to work effectively as a component in plasticizer blends atamanchemicals.comulprospector.com. DIDA is compatible with a wide range of polymers, including Polyvinyl Chloride (PVC), Cellulose (B213188) acetate (B1210297) butyrate, Ethyl cellulose, Nitrocellulose, Polychloroprene, and Polyvinyl butyral atamanchemicals.comulprospector.com. Its ability to mix with other polymeric and primary plasticizers allows for the optimization of performance across a broad spectrum of temperatures traquisa.com. Furthermore, DIDA has the capacity to react with diethyl succinate (B1194679) to form polymeric matrixes atamanchemicals.com. The blending of DIDA with other polymers or plasticizers can lead to unexpected synergistic improvements in material properties, such as enhanced impact strength in certain biodegradable polymer blends when a compatibilizer is present google.comgoogle.com.

DIDA in Coatings and Surface Technologies

Enhancement of Adhesion and Durability in Paint Formulations

In paint formulations, DIDA contributes to improved properties ulprospector.com. As a plasticizer, it boosts the flexibility of paints and coatings pcimag.com. This increased flexibility can indirectly enhance durability by allowing the paint film to withstand mechanical stresses and environmental changes without cracking or delaminating. Research into icephobic surfaces has shown that the concentration of DIDA can influence ice adhesion strength in coatings based on polystyrene (PS) and polyvinyl chloride (PVC), leading to a reduction in ice adhesion google.com. This demonstrates DIDA's capacity to modify surface adhesion characteristics. Its application in adhesives and sealants further supports its role in improving the cohesive and adhesive properties of various formulations atamanchemicals.comulprospector.com.

Application in Hybrid Films and Sol-Gel Coatings

DIDA is employed in the development of advanced films, including biodegradable films derived from thermoplastic starch and poly(lactic acid) atamanchemicals.comchemicalbook.com. It also finds use in the production of cellulose triacetate-based films, which are relevant for optical devices atamanchemicals.comchemicalbook.com. A notable application is the incorporation of DIDA into hybrid films produced via sol-gel processes researchgate.netacs.orgresearchgate.net. For instance, DIDA (at a concentration of 2%) has been successfully added to sol formulations containing alkoxide precursors such as tetraethoxysilane (TEOS) and 3-trimethoxysilylpropyl methacrylate (B99206) (TMSM) for coating tinplate researchgate.netacs.org. These DIDA-modified coatings were applied in single and double layers using a dip-coating method and subsequently cured at varying temperatures (60 °C and 90 °C) researchgate.netacs.org. Films exhibiting superior performance were further treated with a UV-cured paint researchgate.netacs.org. The inclusion of DIDA in these hybrid films has been shown to influence their electrochemical behavior and mechanical attributes, including adhesion and flexibility after UV curing researchgate.netacs.org. Specifically, monolayer hybrid films cured at 60 °C with DIDA demonstrated favorable performance in mechanical tests when UV curing inks were applied researchgate.net.

Data Tables

Table 1: Key Physical Properties of Diisodecyl Adipate (DIDA)

PropertyValueUnitSource
Molecular FormulaC₂₆H₅₀O₄- fishersci.carxnfinder.org
Molecular Weight426.7 g/mol atamanchemicals.comguidechem.comfishersci.carxnfinder.org
Density at 20 °C0.919 – 0.924g/cm³ traquisa.com
Viscosity at 20 °C23 – 27cP traquisa.com
Boiling Point≈ 385°C traquisa.com
Flash Point221°C traquisa.com
Freezing Point< -54°C traquisa.comthegoodscentscompany.com
Refractive Index at 25 °C1.450 - 1.453- traquisa.com

Table 2: Compatibility of this compound (DIDA) with Polymeric Systems

Polymeric SystemCompatibilitySource
Polyvinyl Chloride (PVC)Compatible atamanchemicals.comulprospector.com
Cellulose acetate butyrateCompatible atamanchemicals.comulprospector.com
Ethyl celluloseCompatible atamanchemicals.comulprospector.com
NitrocelluloseCompatible atamanchemicals.comulprospector.com
PolychloropreneCompatible atamanchemicals.comulprospector.com
Polyvinyl butyralCompatible atamanchemicals.comulprospector.com

Impact on Mechanical and Electrochemical Performance of Coatings

In the realm of electrochemical performance, DIDA has been incorporated into sol-gel hybrid films applied to tinplate, a material widely used in packaging. Studies have shown that the addition of DIDA to these films can increase their layer thickness and impart flexibility to the polymeric matrix, leading to improved electrochemical performance and enhanced barrier effects against corrosion acs.orgresearchgate.net. Hybrid films containing DIDA have demonstrated superior electrochemical performance compared to uncoated tinplate researchgate.net. Research indicates that a 2% concentration of DIDA within these hybrid films yields optimal electrochemical test results, even when the film layer is thinner researchgate.net. The curing temperature and the number of applied layers also play a crucial role in influencing the anti-corrosive barrier properties. For instance, monolayer hybrid films cured at 60 °C, especially when subsequently coated with UV-curing inks, exhibited the best mechanical performance acs.orgresearchgate.net.

Table 1: Impact of this compound (DIDA) on Coating Performance

Performance AspectEffect of DIDAKey Findings / BenefitsSource
Mechanical Properties Improves processing, acts as internal lubricant, enhances flexibility.Contributes to high resistance to tensile stress; maintains flexibility at low temperatures in films. Softens binders in inks and coatings. traquisa.com, ulprospector.com
Electrochemical Performance Enhances barrier effect against corrosion, improves overall electrochemical behavior.Hybrid films with DIDA show higher electrochemical performance than uncoated tinplate. Optimal performance observed at 2% DIDA concentration. acs.org, researchgate.net

Emerging Applications and Novel Material Formulations

This compound's distinctive properties, including its excellent low-temperature performance and good permanence, position it as a valuable plasticizer for general-purpose films and low-viscosity plastisols traquisa.comatamanchemicals.comulprospector.com. This has led to its exploration in various emerging applications and novel material formulations.

Use in Specialty Adhesives and Sealants

DIDA is a recognized component in the formulation of adhesives and sealants atamanchemicals.com. Its utility in this sector is underscored by its compliance with FDA regulations, specifically 21 CFR 175.105, which pertains to adhesives traquisa.com. DIDA is actively used in adhesives, caulks, sealants, and paints to enhance their properties ulprospector.comulprospector.com. It is particularly noted for its application in adhesive and automotive sealant formulations specialchem.com. Beyond its plasticizing capabilities, DIDA offers low volatility and functions as a seal swelling agent in polyalphaolefin (PAO)-based oils, contributing to the integrity and longevity of sealed systems specialchem.com. Its ability to maintain flexibility at low temperatures is crucial for construction elements or adhesives intended for outdoor use, where environmental conditions can vary significantly traquisa.com.

Table 2: Applications of this compound (DIDA) in Adhesives and Sealants

Application AreaSpecific Role of DIDABenefits ImpartedSource
Adhesives Plasticizer, property enhancer.Improves flexibility, meets FDA 175.105 regulations. atamanchemicals.com, traquisa.com, ulprospector.com, ulprospector.com
Sealants Plasticizer, property enhancer, seal swelling agent.Enhances properties in caulk and sealants, provides low volatility, acts as seal swelling agent in PAO-based oils. ulprospector.com, specialchem.com, ulprospector.com
Outdoor Applications Maintains low-temperature flexibility.Ensures performance of construction elements and adhesives in varying outdoor conditions. traquisa.com

Integration into Cellulose-Based Materials and Composites

This compound demonstrates significant potential in the development of cellulose-based materials and composites. It is employed in the creation of biodegradable films, particularly those utilizing thermoplastic starch and poly(lactic acid) (PLA) atamanchemicals.comalfa-chemistry.comcenmed.comchemicalbook.com. Furthermore, DIDA finds application in the preparation of cellulose triacetate-based films, which are crucial for the fabrication of optical devices atamanchemicals.comalfa-chemistry.comcenmed.comchemicalbook.com. Its compatibility extends to other cellulose derivatives, including cellulose acetate butyrate, ethyl cellulose, and nitrocellulose atamanchemicals.comulprospector.comulprospector.comspecialchem.com.

In the context of poly(lactic acid)/thermoplastic starch (PLA/TPS) sheets, DIDA has proven to be a more effective plasticizer compared to diethyl adipate, largely due to its higher molecular weight redalyc.org. Its integration into these composites leads to improved mechanical properties, specifically enhancing elongation at break, tensile strength, and Young's modulus. Additionally, DIDA contributes to better barrier properties by reducing water vapor permeability in PLA/TPS sheets redalyc.org.

Table 3: Integration of this compound (DIDA) in Cellulose-Based Materials and Composites

Material/Composite TypeRole of DIDAPerformance EnhancementsSource
Biodegradable Films PlasticizerUsed in films with thermoplastic starch and poly(lactic acid). atamanchemicals.com, alfa-chemistry.com, cenmed.com, chemicalbook.com
Cellulose Triacetate Films ComponentUtilized for optical device fabrication. atamanchemicals.com, alfa-chemistry.com, cenmed.com, chemicalbook.com
PLA/TPS Sheets PlasticizerImproves mechanical properties (elongation at break, tensile strength, Young's modulus) and reduces water vapor permeability. redalyc.org
General Cellulose Derivatives Compatible plasticizerCompatible with cellulose acetate butyrate, ethyl cellulose, and nitrocellulose. atamanchemicals.com, ulprospector.com, ulprospector.com, specialchem.com

Future Outlook and Interdisciplinary Research Opportunities

Advancements in Sustainable DIDA Production and Circular Economy Integration

The chemical industry is increasingly focused on sustainable practices, and the production of plasticizers like DIDA is no exception. Future advancements in DIDA production are anticipated to align with green chemistry principles, emphasizing reduced environmental impact and resource efficiency. This includes the development of more efficient catalytic processes and the utilization of renewable feedstocks ijsetpub.comijnc.irpurkh.comresearchgate.net. For instance, ongoing research into bio-based raw materials for the synthesis of alcohols, such as isodecyl alcohol (a component in the synthesis of related plasticizers like diisodecyl phthalate (B1215562), DIDP), suggests a pathway for more sustainable DIDA production in the future gst-chem.com. Current industrial methods for DIDA preparation often involve the esterification of adipic acid with decyl alcohol under specific conditions, utilizing catalysts such as titanate esters google.com. Future innovations may focus on optimizing these processes for lower energy consumption, reduced waste generation, and the incorporation of greener solvents or solvent-free reactions ijnc.irpurkh.comtandfonline.com.

In the context of a circular economy, DIDA's role extends to the end-of-life management of products in which it is incorporated. The circular economy model aims to minimize waste and maximize resource utilization through strategies like recycling and reuse europa.eu. However, the integration of plastics containing plasticizers into circular economy loops presents challenges, particularly concerning the presence of "legacy" hazardous substances that may contaminate recycled materials acs.org. For DIDA, efforts will likely focus on developing advanced sorting and recycling technologies that can effectively separate and recover DIDA from plastic waste streams, or on designing DIDA-containing materials that are inherently more amenable to recycling without compromising safety or material quality acs.orgethz.ch. Transparent communication regarding the chemical composition of plastics is crucial to facilitate a safe and sustainable transition to a circular economy acs.org.

Refined Toxicological Assessments and Long-Term Health Impact Studies

Despite its widespread use, there remains a recognized need for comprehensive toxicological assessments and long-term health impact studies specifically on DIDA. Current risk characterization often relies on read-across approaches, using data from structurally similar compounds such as di-(2-ethylhexyl) adipate (B1204190) (DEHA) canada.cacanada.ca. Both DIDA and DEHA share structural alerts for in vivo mutagenicity, indicating a potential for interaction with DNA and proteins through non-covalent binding canada.cacanada.ca. They are also associated with a structural alert for carcinogenicity via a non-genotoxic mode of action canada.ca. Developmental toxicity has been identified as a critical effect for DEHA, which is then used in the risk characterization for DIDA canada.ca.

Future research will likely prioritize direct, long-term exposure studies for DIDA to reduce uncertainties associated with read-across data. This includes employing advanced in vitro and in vivo models, as well as 'omics' technologies (e.g., genomics, proteomics, metabolomics) to gain a more detailed understanding of DIDA's biological interactions and potential effects at molecular and cellular levels. Such refined assessments are essential for a more accurate evaluation of potential human health and ecological risks, particularly given that some alternative plasticizers, including certain adipates, have shown potential for aquatic toxicity researchgate.netnih.gov.

Development of Next-Generation Analytical Tools for Trace Level Detection

Accurate and sensitive detection of DIDA in various environmental and biological matrices is crucial for exposure assessment and regulatory compliance. Current analytical methodologies for plasticizers, including adipates and phthalates, often involve techniques such as gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) researchgate.netmdpi.comresearchgate.net. These methods have demonstrated the ability to detect trace levels of related compounds like DEHA in samples, with reported limits of detection in the microgram per liter (µg L⁻¹) or nanogram per gram (ng g⁻¹) range researchgate.netresearchgate.net. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is also utilized for the detection of plasticizers mdpi.com.

The future outlook for analytical tools includes the development of next-generation technologies that offer enhanced sensitivity, faster analysis times, and improved portability for on-site monitoring. Innovations may focus on miniaturized sensors, advanced spectroscopic techniques, and integrated analytical platforms capable of simultaneous detection of multiple plasticizers and their metabolites at ultra-trace levels. Such advancements would significantly improve the ability to track DIDA's environmental fate, assess human exposure, and monitor its presence in recycled materials.

Exploration of DIDA in Biodegradable Polymers and Bioplastics

The growing demand for environmentally friendly materials has spurred interest in biodegradable polymers and bioplastics as alternatives to conventional plastics. DIDA has shown promise as a plasticizer in these emerging materials. Specifically, DIDA has been successfully incorporated into biodegradable films composed of thermoplastic starch (TPS) and poly(lactic acid) (PLA) atamanchemicals.comcenmed.comresearchgate.net. Research indicates that DIDA, particularly with its higher molecular weight, can effectively plasticize PLA/TPS blends, leading to improved mechanical and barrier properties researchgate.net.

Global Regulatory Harmonization and Risk Communication for DIDA and Related Compounds

The regulation of chemical compounds like DIDA is a complex undertaking, often varying across different jurisdictions. The future trend points towards greater global regulatory harmonization and more effective risk communication strategies for plasticizers and related compounds. International bodies and national agencies are continuously evaluating and updating guidelines for chemical safety, which can influence the production, use, and disposal of DIDA europa.eueuropa.eu. For instance, discussions around risk assessment frameworks, such as those applied to phthalates and their alternatives in medical devices, highlight the need for consistent and scientifically robust evaluation processes europa.eu.

Key aspects of future regulatory efforts will include establishing clearer scientific assessment processes, potentially moving towards a "one substance - one assessment" principle to ensure consistency euric.org. There will also be an increased emphasis on transparent communication of risks to both industrial users and the general public, particularly concerning "legacy" substances in recycled materials and emerging plasticizers where data gaps may exist acs.orgnih.goveuric.org. Furthermore, regulatory frameworks are evolving to promote the eco-design of products, aiming to address the presence of hazardous substances at the design stage to facilitate safer recycling and a more sustainable circular economy euric.org.

Q & A

Basic Research Questions

Q. How can researchers detect and quantify DIDA in environmental or biological matrices with high sensitivity?

  • Methodology : Use two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) . Key parameters include:

  • Internal standard : DEHA-D8 (retention time = 1.59 min for DIDA) .
  • Detection ions : Monitor fragments at m/z 129, 111, and 57 for DIDA identification .
  • Quantification : Calibrate using spiked matrices (e.g., dust, biological fluids) to account for matrix effects.
    • Advantages : Resolves co-eluting peaks (e.g., from other adipate esters like DEHA or DiBA) and achieves limits of detection (LOD) <1.5 ng/mL .

Q. What are the critical physicochemical properties of DIDA relevant to experimental design?

  • Key properties :

  • Molecular formula : C₂₆H₅₀O₄; Molecular weight : 426.67 g/mol .
  • Melting point : 27.4°C; Solubility : Miscible with organic solvents (e.g., hydrocarbons, alcohols), immiscible with water .
    • Experimental implications : Use hydrophobic solvents (e.g., hexane) for dissolution in polymer blends or toxicity assays. Note its low volatility (vapor pressure ≈0.2 mmHg at 25°C) when designing vapor-phase exposure studies .

Q. How does DIDA interact with common polymers (e.g., PVC, PLA) in material science applications?

  • Methodology :

  • Plasticizer efficiency : Measure glass transition temperature (Tg) reduction using differential scanning calorimetry (DSC). For PVC blends, DIDA reduces Tg by ~20°C at 30% w/w loading .
  • Compatibility : Assess phase separation via atomic force microscopy (AFM) or Fourier-transform infrared spectroscopy (FTIR) to detect hydrogen bonding between DIDA’s ester groups and polymer backbones .

Q. What safety protocols are recommended for handling DIDA in laboratory settings?

  • Toxicological data : Limited acute toxicity data; no skin/eye irritation reported in rabbit studies (erythema scores = 0–1/8) .
  • Precautions : Use gloves (nitrile) and eye protection. Store in airtight containers away from oxidizers. No specific ecotoxicity data available; assume persistence due to structural similarity to DEHA .

Advanced Research Questions

Q. How to resolve contradictions in DIDA’s biodegradation data across studies?

  • Conflict : Some studies classify adipates as readily biodegradable, while others note persistence.
  • Analysis framework :

  • Test conditions : Compare OECD 301F (aerobic aqueous) vs. soil-slurry systems. DIDA’s long alkyl chains (C₁₀) may hinder microbial degradation in non-aqueous media .
  • Analogs : Use dibutyl adipate (shorter chains, CAS 105-99-7) as a positive control for structure-activity relationship (SAR) studies .

Q. What experimental designs differentiate DIDA’s endocrine disruption potential from other plasticizers?

  • In vitro assays :

  • Use human receptor transactivation assays (e.g., ERα, AR, PPARγ) with concentrations ≤10 µM to avoid cytotoxicity .
  • Compare to DEHP or DINP; DIDA’s branched alkyl chains may reduce nuclear receptor binding affinity .
    • In vivo models : Zebrafish embryo assays (OECD 236) to assess developmental toxicity linked to adipocyte differentiation .

Q. How to optimize DIDA’s blending ratios in starch/poly(lactic acid) composites for controlled-release applications?

  • Methodology :

  • Phase diagram mapping : Use rheological measurements to identify percolation thresholds (typically 15–25% w/w DIDA) .
  • Release kinetics : Track DIDA migration via HPLC-UV in simulated physiological conditions (e.g., pH 7.4 buffer, 37°C) .

Q. What analytical challenges arise in distinguishing DIDA from co-eluting isomers (e.g., diisotridecyl adipate) in environmental samples?

  • Solutions :

  • Chromatographic separation : Optimize GC column polarity (e.g., DB-5ms vs. DB-17HT) to resolve C₁₀ vs. C₁₃ alkyl chain isomers .
  • High-resolution mass spectrometry : Use Q-TOF/MS to differentiate exact masses (e.g., C₂₆H₅₀O₄ vs. C₃₂H₆₂O₄) .

Q. How does DIDA’s volatility affect experimental reproducibility in high-temperature applications?

  • Thermal stability testing :

  • TGA analysis : DIDA shows 5% mass loss at 250°C, but trace losses occur at 100–150°C in prolonged heating (e.g., polymer extrusion) .
  • Mitigation : Use inert atmospheres (N₂) or replace with ditridecyl adipate (lower volatility) in heat-intensive protocols .

Data Gaps and Research Frontiers

  • Ecotoxicology : No data on DIDA’s bioaccumulation potential (log P estimated at ~9.5) or chronic aquatic toxicity .
  • Metabolomics : Unknown metabolic pathways in mammalian systems; prioritize LC-MS/MS studies with isotopic labeling .
  • Advanced material design : Explore DIDA’s role in ion-selective membranes (e.g., Ca²⁺ sensors) using electrochemical impedance spectroscopy .

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Diisodecyl adipate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.